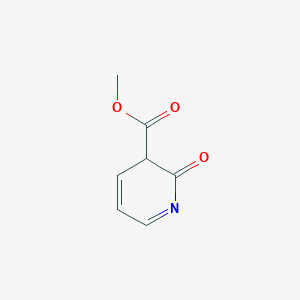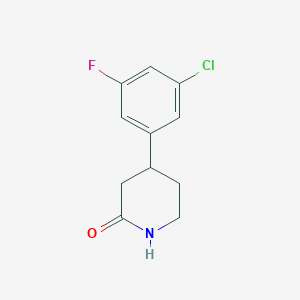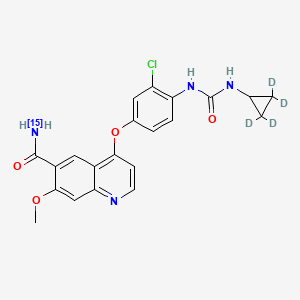
Lenvatinib-15N,d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenvatinib-15N,d4 is a deuterated and nitrogen-15 labeled version of Lenvatinib, a multi-targeted tyrosine kinase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Lenvatinib. Lenvatinib itself is known for its potent antitumor activities, inhibiting various receptors such as vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptors (PDGFR), KIT, and RET .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lenvatinib-15N,d4 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen-15 into the Lenvatinib molecule. The process typically starts with the synthesis of deuterated and nitrogen-15 labeled precursors, followed by their incorporation into the Lenvatinib structure through a series of chemical reactions. The specific reaction conditions, such as temperature, pressure, and solvents, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing the reaction conditions to ensure consistency and efficiency in large-scale production. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can further enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
Lenvatinib-15N,d4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogs .
Aplicaciones Científicas De Investigación
Lenvatinib-15N,d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in quantitative studies to understand the pharmacokinetics and metabolic profiles of Lenvatinib.
Biology: Employed in studies to investigate the biological pathways and molecular targets of Lenvatinib.
Medicine: Utilized in preclinical and clinical research to evaluate the efficacy and safety of Lenvatinib in various cancer treatments.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the bioavailability and therapeutic effects of Lenvatinib
Mecanismo De Acción
Lenvatinib-15N,d4 exerts its effects by inhibiting the kinase activities of various receptor tyrosine kinases, including VEGFR1-3, FGFR1-4, PDGFR, KIT, and RET. These receptors play a crucial role in the activation of signal transduction pathways involved in cell proliferation, migration, apoptosis, and differentiation. By blocking these receptors, this compound can inhibit tumor growth, angiogenesis, and metastasis .
Comparación Con Compuestos Similares
Similar Compounds
Sorafenib: Another multi-targeted tyrosine kinase inhibitor used in cancer treatment.
Sunitinib: A tyrosine kinase inhibitor that targets similar receptors as Lenvatinib.
Axitinib: A selective inhibitor of VEGFRs used in the treatment of renal cell carcinoma.
Uniqueness
Lenvatinib-15N,d4 is unique due to its deuterated and nitrogen-15 labeled structure, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in tracing the compound’s behavior in biological systems, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C21H19ClN4O4 |
|---|---|
Peso molecular |
431.9 g/mol |
Nombre IUPAC |
4-[3-chloro-4-[(2,2,3,3-tetradeuteriocyclopropyl)carbamoylamino]phenoxy]-7-methoxyquinoline-6-(15N)carboxamide |
InChI |
InChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28)/i2D2,3D2,23+1 |
Clave InChI |
WOSKHXYHFSIKNG-AZNYUICASA-N |
SMILES isomérico |
[2H]C1(C(C1([2H])[2H])NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)C(=O)[15NH2])Cl)[2H] |
SMILES canónico |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B12362167.png)
![9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one](/img/structure/B12362170.png)
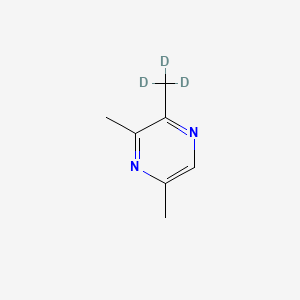
![trisodium;[[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12362183.png)
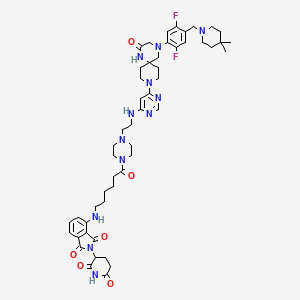
![(2S,3S,4S,5R,6R)-6-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12362195.png)
![N-[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B12362205.png)

![7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid](/img/structure/B12362210.png)
![N-[(5R)-5-oxo-2-(2-pyridin-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]-1,3-benzoxazol-6-amine](/img/structure/B12362216.png)
![(2R,4S)-1-[(2S)-2-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12362218.png)
